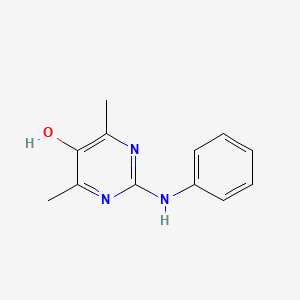

4,6-Dimethyl-2-(phenylamino)pyrimidin-5-ol

Description

Properties

IUPAC Name |

2-anilino-4,6-dimethylpyrimidin-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O/c1-8-11(16)9(2)14-12(13-8)15-10-6-4-3-5-7-10/h3-7,16H,1-2H3,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZWHZRWOWLGVQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)NC2=CC=CC=C2)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801009403 | |

| Record name | 4,6-Dimethyl-2-(phenylamino)-5-pyrimidinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801009403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

790293-36-6 | |

| Record name | 4,6-Dimethyl-2-(phenylamino)-5-pyrimidinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0790293366 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,6-Dimethyl-2-(phenylamino)-5-pyrimidinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801009403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,6-DIMETHYL-2-(PHENYLAMINO)-5-PYRIMIDINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O1C9DL7EG9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4,6-Dimethyl-2-(phenylamino)pyrimidin-5-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a plausible and scientifically grounded synthetic pathway for 4,6-Dimethyl-2-(phenylamino)pyrimidin-5-ol, a substituted aminopyrimidine of interest in medicinal chemistry and drug discovery. The proposed synthesis is a two-step process commencing with the cyclocondensation of a suitable 1,3-dicarbonyl compound with guanidine to form the key intermediate, 2-amino-4,6-dimethylpyrimidin-5-ol. This is followed by a palladium-catalyzed N-arylation to introduce the phenylamino moiety at the C2 position of the pyrimidine ring. This guide delves into the mechanistic underpinnings of each synthetic step, provides a detailed experimental protocol, and discusses the rationale behind the selection of reagents and reaction conditions, thereby offering a self-validating framework for its practical implementation.

Introduction

Substituted pyrimidines are a cornerstone of modern medicinal chemistry, forming the structural core of a vast array of therapeutic agents.[1] The 2-aminopyrimidine scaffold, in particular, is a privileged structure found in numerous biologically active molecules, including kinase inhibitors for cancer therapy.[2][3] The target molecule, this compound, combines the key pharmacophoric elements of a substituted pyrimidine ring with a phenylamino group, suggesting its potential as a valuable building block or a candidate for biological screening in drug discovery programs. This guide aims to provide a robust and reproducible synthetic route to this compound, empowering researchers to access this molecule for further investigation.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule, this compound, suggests a two-step approach. The primary disconnection is at the C-N bond of the phenylamino group, leading back to the key intermediate, 2-amino-4,6-dimethylpyrimidin-5-ol, and a phenylating agent. The 2-aminopyrimidine core can then be disconnected via a classical pyrimidine synthesis, revealing a 1,3-dicarbonyl compound and guanidine as the starting materials.

Caption: Retrosynthetic analysis of this compound.

Proposed Synthetic Pathway

The forward synthesis is designed in two sequential steps:

-

Step 1: Synthesis of 2-Amino-4,6-dimethylpyrimidin-5-ol. This foundational step involves the cyclocondensation reaction between a suitable 1,3-dicarbonyl precursor and guanidine. To achieve the desired 5-hydroxy-4,6-dimethylpyrimidine core, ethyl 2-acetyl-3-oxobutanoate (also known as ethyl acetoacetate) is a logical choice for the 1,3-dicarbonyl component. The reaction with guanidine will proceed via a well-established mechanism to form the pyrimidine ring.

-

Step 2: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination). The introduction of the phenyl group onto the 2-amino position of the pyrimidine core will be accomplished using a Buchwald-Hartwig amination reaction.[4] This powerful cross-coupling method allows for the formation of C-N bonds under relatively mild conditions and is well-suited for the arylation of heteroaromatic amines.[5][6]

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 2-Amino-4,6-dimethylpyrimidin-5-ol

The synthesis of the pyrimidine core is based on the well-established reaction of a β-dicarbonyl compound with guanidine.[7] The use of ethyl acetoacetate provides the necessary carbon backbone for the desired 4,6-dimethyl-5-hydroxypyrimidine structure.

Reaction Scheme:

-

Reactants: Ethyl acetoacetate, Guanidine hydrochloride

-

Reagents: Sodium ethoxide (or other suitable base)

-

Solvent: Ethanol

-

Product: 2-Amino-4,6-dimethylpyrimidin-5-ol

Causality Behind Experimental Choices:

-

Base: Sodium ethoxide is used to deprotonate the guanidine hydrochloride, generating the free guanidine base in situ. The ethoxide also promotes the enolization of the ethyl acetoacetate, which is crucial for the initial condensation step.

-

Solvent: Ethanol is an excellent solvent for all reactants and reagents and is compatible with the reaction conditions.

-

Guanidine Salt: Guanidine hydrochloride is a stable and commercially available salt.[8]

Step-by-Step Methodology:

-

To a solution of sodium ethoxide (prepared by dissolving sodium metal in absolute ethanol) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add guanidine hydrochloride.

-

Stir the mixture at room temperature for 30 minutes to ensure the formation of free guanidine.

-

To this mixture, add ethyl acetoacetate dropwise at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.

-

Acidify the mixture carefully with a dilute acid (e.g., acetic acid) to a pH of approximately 6-7 to precipitate the product.

-

Collect the solid product by vacuum filtration, wash with cold ethanol, and then with diethyl ether.

-

Dry the product under vacuum to obtain 2-amino-4,6-dimethylpyrimidin-5-ol.

Data Presentation:

| Reactant/Reagent | Molar Ratio | Molecular Weight ( g/mol ) | Amount |

| Ethyl Acetoacetate | 1.0 | 130.14 | (To be calculated) |

| Guanidine HCl | 1.1 | 95.53 | (To be calculated) |

| Sodium | 1.1 | 22.99 | (To be calculated) |

| Ethanol | - | 46.07 | (Sufficient volume) |

Step 2: Synthesis of this compound via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that is highly effective for the formation of C-N bonds.[4] This reaction will be used to couple the 2-amino group of the pyrimidine intermediate with bromobenzene.

Reaction Scheme:

-

Reactants: 2-Amino-4,6-dimethylpyrimidin-5-ol, Bromobenzene

-

Catalyst: A palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃)

-

Ligand: A suitable phosphine ligand (e.g., Xantphos, BINAP)

-

Base: A non-nucleophilic base (e.g., Cs₂CO₃, K₃PO₄)

-

Solvent: Anhydrous, aprotic solvent (e.g., Toluene, Dioxane)

-

Product: this compound

Causality Behind Experimental Choices:

-

Palladium Catalyst: Palladium(II) acetate or tris(dibenzylideneacetone)dipalladium(0) are common and effective palladium sources for this transformation.

-

Ligand: The choice of ligand is critical for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands such as Xantphos or BINAP are often used to facilitate the catalytic cycle.[5]

-

Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the reductive elimination step of the catalytic cycle. Cesium carbonate is often a good choice.

-

Solvent: Anhydrous and deoxygenated conditions are crucial to prevent catalyst deactivation. Toluene or dioxane are commonly used solvents.

Step-by-Step Methodology:

-

To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-amino-4,6-dimethylpyrimidin-5-ol, the palladium catalyst, the phosphine ligand, and the base.

-

Evacuate and backfill the flask with the inert gas three times.

-

Add anhydrous, deoxygenated solvent (e.g., toluene) via syringe, followed by the addition of bromobenzene.

-

Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.

-

Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to afford the pure this compound.

Data Presentation:

| Reactant/Reagent | Molar Ratio | Molecular Weight ( g/mol ) | Amount |

| 2-Amino-4,6-dimethylpyrimidin-5-ol | 1.0 | 139.15 | (To be calculated) |

| Bromobenzene | 1.2 | 157.01 | (To be calculated) |

| Pd(OAc)₂ | 0.02 | 224.50 | (To be calculated) |

| Xantphos | 0.04 | 578.68 | (To be calculated) |

| Cs₂CO₃ | 2.0 | 325.82 | (To be calculated) |

| Toluene | - | 92.14 | (Sufficient volume) |

Conclusion

The proposed two-step synthesis of this compound offers a logical and experimentally viable route to this target molecule. The initial cyclocondensation to form the pyrimidine core is a robust and well-documented reaction, while the subsequent Buchwald-Hartwig amination provides a reliable method for the introduction of the phenylamino group. This guide, by detailing the rationale behind the synthetic strategy and providing step-by-step protocols, serves as a valuable resource for researchers in the field of medicinal chemistry and drug development, enabling the synthesis and further exploration of this and related aminopyrimidine derivatives.

References

- CN111303047A - Synthesis method of 2-amino-4, 6-dimethylpyridine - Google P

- CN110818643A - Preparation method of 2-amino-4, 6-dimethoxypyrimidine - Google P

- US2660579A - Synthesis of 2-amino-4, 6-dimethyl pyrimidine - Google P

-

6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PubMed. (URL: [Link])

-

6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC - PubMed Central. (URL: [Link])

-

Preparation and the Standard Enthalpy of Formation of 2-Amino- 4,6-dimethoxypyrimidine and the Related Complexes of Copper. (URL: [Link])

-

Design, synthesis, biological evaluation and in silico studies of 2-anilino- 4-(benzimidazol- 1-yl)pyrimidine scaffold as antitumor agents - NIH. (URL: [Link])

-

A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. (URL: [Link])

-

(PDF) Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation - ResearchGate. (URL: [Link])

-

Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - NIH. (URL: [Link])

-

-

Pyrimidines. Part XI. Synthesis of 5-hydroxypyrimidine and related compounds - Journal of the Chemical Society (Resumed) (RSC Publishing). (URL: [Link])

-

-

Application of guanidine and its salts in multicomponent reactions - TÜBİTAK Academic Journals. (URL: [Link])

-

A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. (URL: [Link])

-

(PDF) Guanidine: Studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl) formimidate - ResearchGate. (URL: [Link])

-

The Malonic Ester and Acetoacetic Ester Synthesis - Master Organic Chemistry. (URL: [Link])

-

An Efficient Synthesis of Novel 4-Aryl-2-thioxo-3,4-dihydro-1H-pyrimido[1,2-a][7][9][10]triazin-6(2H)-ones and Their Antibacterial Activity - MDPI. (URL: [Link])

-

19.21 The Acetoacetic Ester Synthesis: A Way to Synthesize a Methyl Ketone. (URL: [Link])

-

Product Class 13: Guanidine Derivatives. (URL: [Link])

-

Pyrimidine synthesis - Organic Chemistry Portal. (URL: [Link])

-

5-Acetyl-6-amino-4-methylthio-2-phenylpyrimidine and its use in the synthesis of functionalized pyrido[2,3-d]pyrimidines and pyrimido-[4,5-d]pyrimidines - ResearchGate. (URL: [Link])

-

Synthesis of Pyrido[2,3-d]pyrimidin-7(8H)-one Derivatives from 5Acetyl4-aminopyrimidines (I) and β-Dicarbonyl Compounds | Request PDF - ResearchGate. (URL: [Link])

-

(PDF) Synthesis of Pyrano[2,3‐ d ]pyrimidine‐2,4‐diones and Pyridino[2,3‐ d ]pyrimidine‐2,4,6,8‐tetraones: Evaluation Antitumor Activity - ResearchGate. (URL: [Link])

-

BJOC - Synthetic accesses to biguanide compounds - Beilstein Journals. (URL: [Link])

-

Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (URL: [Link])

-

Condition Optimization for Buchwald-Hartwig Reactions - YouTube. (URL: [Link])

Sources

- 1. chempap.org [chempap.org]

- 2. Design, synthesis, biological evaluation and in silico studies of 2-anilino- 4-(benzimidazol- 1-yl)pyrimidine scaffold as antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 5. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 7. US2660579A - Synthesis of 2-amino-4, 6-dimethyl pyrimidine - Google Patents [patents.google.com]

- 8. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 9. CN111303047A - Synthesis method of 2-amino-4, 6-dimethylpyridine - Google Patents [patents.google.com]

- 10. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physicochemical Properties of 4,6-Dimethyl-2-(phenylamino)pyrimidin-5-ol

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Scaffold of Interest

The pyrimidine core is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of biologically active compounds.[1] Its presence in nucleobases and various therapeutic agents underscores its significance. The substituted pyrimidine, 4,6-Dimethyl-2-(phenylamino)pyrimidin-5-ol, presents a unique combination of functional groups—a hydroxyl, two methyl groups, and a phenylamino moiety—that are anticipated to govern its physicochemical behavior and, consequently, its pharmacokinetic and pharmacodynamic profiles. A thorough understanding of these fundamental properties is paramount for any rational drug design and development program.

This guide provides a comprehensive exploration of the key physicochemical parameters of this compound. We will delve into the theoretical underpinnings and practical methodologies for determining its core properties, offering insights into the causal relationships between its structure and function.

Molecular Identity and Structural Attributes

A precise characterization of a molecule begins with its unambiguous identification and a summation of its fundamental structural features.

| Identifier | Value | Source |

| Chemical Name | This compound | IUPAC |

| Synonyms | 2-anilino-4,6-dimethylpyrimidin-5-ol | PubChem[2] |

| CAS Number | 790293-36-6 | ChemUniverse[3], GSRS[4] |

| Molecular Formula | C₁₂H₁₃N₃O | ChemUniverse[3], GSRS[4] |

| Molecular Weight | 215.25 g/mol | PubChem[2], GSRS[4] |

| Canonical SMILES | CC1=C(C(=NC(=N1)NC2=CC=CC=C2)C)O | PubChem[2] |

| InChIKey | YZWHZRWOWLGVQA-UHFFFAOYSA-N | PubChem[2] |

Synthesis Pathway: A Strategic Approach

A potential precursor, 2-amino-4,6-dimethylpyrimidine, can be synthesized by reacting a guanidine salt with acetylacetone in an aqueous alkaline medium.[5]

Figure 1: Proposed synthesis pathway for this compound.

Expert Insight: The choice of a base and solvent is critical in this cyclization. Sodium ethoxide in ethanol is a common choice as it promotes the deprotonation of the active methylene compound, facilitating the nucleophilic attack on the guanidine carbon. The reaction is typically performed under reflux to ensure it proceeds to completion. Purification would likely involve recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.

Physicochemical Properties: A Quantitative Analysis

The following table summarizes the key physicochemical properties of this compound. It is important to note that while some data is computationally predicted, it provides a valuable starting point for experimental design.

| Property | Value/Description | Method | Significance in Drug Development |

| Physical Form | Pale-yellow to Yellow-brown Solid | Visual Inspection | Influences handling, formulation, and dissolution rate. |

| Melting Point | Not experimentally determined. | Capillary Method (Proposed) | An indicator of purity and lattice energy. A sharp melting range suggests high purity. |

| Solubility | Not experimentally determined. Expected to be poorly soluble in water, but soluble in organic solvents like DMSO and ethanol.[6] | Shake-Flask Method (OECD 105) (Proposed) | Crucial for drug delivery and bioavailability. Poor aqueous solubility can hinder absorption. |

| LogP (Octanol/Water Partition Coefficient) | 2.5 | Computed (PubChem)[2] | A measure of lipophilicity. Affects membrane permeability and distribution. A LogP of 2.5 suggests good membrane permeability. |

| pKa (Acid Dissociation Constant) | Not experimentally determined. | Potentiometric Titration (Proposed) | Determines the ionization state at a given pH, which impacts solubility, absorption, and receptor binding. The phenolic hydroxyl group is expected to be weakly acidic. |

Experimental Protocols: A Guide to Characterization

To ensure scientific rigor, the determination of physicochemical properties must follow standardized and validated protocols. The following sections detail the methodologies for characterizing this compound.

Melting Point Determination: The Capillary Method

Rationale: The melting point is a fundamental property used to identify a compound and assess its purity. A pure crystalline solid typically exhibits a sharp melting range of 0.5-1.0°C. Impurities will generally depress and broaden the melting range.

Figure 2: Workflow for melting point determination by the capillary method.

Detailed Protocol:

-

Sample Preparation: A small amount of the finely powdered, dry solid is packed into a capillary tube to a height of 2-3 mm.[7]

-

Instrument Setup: The capillary tube is placed in a calibrated melting point apparatus.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2°C per minute, near the expected melting point.[8]

-

Observation: The temperature at which the first droplet of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point) are recorded. This range is reported as the melting point.[8]

Solubility Determination: The Shake-Flask Method (OECD 105)

Rationale: Aqueous solubility is a critical determinant of a drug's bioavailability. The shake-flask method is a reliable technique for determining the saturation solubility of a compound in a given solvent.[9][10]

Figure 3: Workflow for solubility determination using the shake-flask method.

Detailed Protocol:

-

Equilibration: An excess amount of the solid compound is added to a known volume of the solvent (e.g., purified water, phosphate-buffered saline, ethanol, DMSO) in a sealed container.

-

Agitation: The mixture is agitated at a constant temperature until equilibrium is reached. This can take 24-72 hours.

-

Phase Separation: The suspension is filtered or centrifuged to separate the saturated solution from the undissolved solid.

-

Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a suitable and validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

pKa Determination: Potentiometric Titration

Rationale: The pKa value(s) of a molecule dictate its charge state at different pH values, which profoundly influences its interaction with biological systems. Potentiometric titration is a highly accurate method for determining pKa.[11][12]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 4,6-Dimethyl-2-(phenylamino)-5-pyrimidinol | C12H13N3O | CID 45097442 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [P99837] - $0.00 : ChemUniverse - Organic, Inorganic, Polymer, Life Sciences & Specialty chemicals for Industries & Research [chemuniverse.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. US2660579A - Synthesis of 2-amino-4, 6-dimethyl pyrimidine - Google Patents [patents.google.com]

- 6. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. thinksrs.com [thinksrs.com]

- 9. filab.fr [filab.fr]

- 10. Water Solubility | Scymaris [scymaris.com]

- 11. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4,6-Dimethyl-2-(phenylamino)pyrimidin-5-ol (CAS: 790293-36-6): A Scaffolding for Kinase Inhibitor Discovery

This document provides a comprehensive technical overview of 4,6-Dimethyl-2-(phenylamino)pyrimidin-5-ol, a heterocyclic compound belonging to the versatile pyrimidine class. For researchers, medicinal chemists, and drug development professionals, this guide synthesizes foundational chemical data with a robust, hypothesis-driven framework for exploring its therapeutic potential, focusing on the highly probable mechanism of kinase inhibition.

Introduction: The Power of the Pyrimidine Scaffold

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core of essential biological molecules like nucleobases and vitamins.[1][2] Its remarkable versatility in forming hydrogen bonds and acting as a bioisostere for other aromatic systems has led to its incorporation into a wide array of FDA-approved drugs, targeting everything from hypertension to cancer.[1][2][3] Compounds built on the 2-aminopyrimidine framework are particularly noteworthy for their frequent activity as protein kinase inhibitors.[4]

This compound (CAS 790293-36-6) is a member of this privileged structural class. While specific biological data for this exact molecule is sparse in current literature, its structural features—specifically the 2-(phenylamino) or "anilino" group—strongly suggest a potential role as an ATP-competitive kinase inhibitor. This guide will therefore not only detail the known properties of this compound but also provide a logical, evidence-based roadmap for its synthesis, characterization, and evaluation as a potential drug discovery lead.

Physicochemical and Structural Properties

A precise understanding of a compound's fundamental properties is the bedrock of all subsequent research. The key identifiers and computed properties for this compound are summarized below.[5]

| Property | Value | Source |

| CAS Number | 790293-36-6 | [5][6] |

| Molecular Formula | C₁₂H₁₃N₃O | [5][6][7] |

| Molecular Weight | 215.25 g/mol | [5][7] |

| IUPAC Name | 2-anilino-4,6-dimethylpyrimidin-5-ol | [5] |

| Canonical SMILES | CC1=C(C(=NC(=N1)NC2=CC=CC=C2)C)O | [5] |

| InChIKey | YZWHZRWOWLGVQA-UHFFFAOYSA-N | [5] |

| Purity (Typical) | ≥95% | [6] |

Synthesis and Characterization: A Proposed Route

Proposed Synthetic Pathway

The logical approach is a condensation reaction between N-phenylguanidine and 3-hydroxy-2,4-pentanedione (also known as acetylacetone mono-enol ether).

Causality of Experimental Choice: This one-pot cyclocondensation is a classic and robust method for forming the 2-aminopyrimidine core. N-phenylguanidine provides the N-phenylamino group at the 2-position and one of the ring nitrogens. The β-dicarbonyl reactant is specifically chosen to install the methyl groups at positions 4 and 6 and the hydroxyl group at position 5, directly yielding the target structure.

Detailed Experimental Protocol (Hypothetical)

-

Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve N-phenylguanidine nitrate (1.0 eq) in ethanol (10 mL/mmol).

-

Base Addition: Add a solution of sodium ethoxide (1.1 eq) in ethanol dropwise to the stirring suspension at room temperature. The purpose of the base is to deprotonate the guanidine salt, forming the free base necessary for nucleophilic attack.

-

Condensation: To the reaction mixture, add 3-hydroxy-2,4-pentanedione (1.05 eq).

-

Reflux: Heat the mixture to reflux (approx. 78°C) and maintain for 4-6 hours. Progress should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Work-up: Cool the reaction to room temperature. Neutralize the mixture with a dilute acid (e.g., 1M HCl) to a pH of ~7. The product may precipitate. If not, reduce the solvent volume under vacuum.

-

Isolation & Purification: Filter the resulting solid and wash with cold water and then a minimal amount of cold ethanol to remove residual salts and impurities. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Structural Verification

To ensure the integrity of the synthesized compound, a full suite of analytical techniques is required.

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure, proton count, and carbon backbone.

-

Mass Spectrometry (MS): To verify the molecular weight and fragmentation pattern, confirming the elemental composition.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound, ideally achieving >95% for use in biological assays.

Hypothesized Mechanism of Action: An ATP-Competitive Kinase Inhibitor

The 2-(phenylamino)pyrimidine scaffold is a classic "hinge-binding" motif found in numerous potent and selective kinase inhibitors.[9][10] The pyrimidine nitrogens act as hydrogen bond acceptors, mimicking the adenine portion of ATP to dock within the kinase's ATP-binding pocket. The phenylamino group typically projects into the pocket, where substitutions can be made to enhance potency and selectivity.

Based on this overwhelming precedent, we hypothesize that This compound functions as a Type I, ATP-competitive protein kinase inhibitor. This mechanism involves the compound directly competing with endogenous ATP for binding to the kinase active site, thereby preventing the phosphorylation of substrate proteins and blocking downstream signaling.

Caption: General mechanism of ATP-competitive kinase inhibition.

Potential kinase targets for this scaffold include Cyclin-Dependent Kinases (CDKs) and Epidermal Growth Factor Receptor (EGFR), which are frequently inhibited by anilinopyrimidine derivatives.[9][11]

A Practical Guide to Compound Evaluation

The following workflows provide a validated, logical progression for testing the kinase inhibitor hypothesis and profiling the compound's therapeutic potential.

Workflow 1: In Vitro Kinase Profiling

Scientific Rationale: The first critical step is to confirm that the compound inhibits kinases, identify which ones, and quantify its potency (IC₅₀) and selectivity. A broad screening panel is essential to understand its target profile and potential off-target effects.[4] Radiometric assays, such as the one described, are a gold standard for their direct measurement of enzymatic activity.[4]

Caption: Workflow for a radiometric kinase inhibition assay.

Detailed Protocol: Radiometric Kinase Inhibition Assay (e.g., against CDK9/cyclin T1)

-

Compound Plating: Prepare a 10-point, 3-fold serial dilution of the test compound in DMSO, starting at 100 µM. Dispense into a 96-well assay plate.

-

Kinase Reaction Mix: Prepare a master mix containing the kinase buffer, the specific kinase (e.g., CDK9), its substrate (e.g., a peptide substrate), and MgCl₂.

-

Initiation: Add the kinase reaction mix to the compound plate. Initiate the reaction by adding ATP mixed with [γ-³³P]-ATP.

-

Incubation: Allow the reaction to proceed at 30°C for a specified time (e.g., 60 minutes). The incubation time must be within the linear range of the enzyme kinetics, a critical parameter for data accuracy.

-

Termination: Stop the reaction by adding an acidic solution (e.g., phosphoric acid).

-

Capture: Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while unincorporated [γ-³³P]-ATP will be washed away.

-

Washing: Wash the filter plate multiple times with phosphoric acid to remove all unbound radioactivity. This step is crucial for reducing background noise and ensuring a high signal-to-noise ratio.

-

Detection: Add scintillation fluid to the dried filter plate and measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Convert raw counts to percent inhibition relative to DMSO (0% inhibition) and no-enzyme (100% inhibition) controls. Plot percent inhibition against compound concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value.

Example Data Presentation:

| Kinase Target | IC₅₀ (nM) |

| CDK9/CycT1 | Hypothetical Value |

| CDK2/CycA | Hypothetical Value |

| EGFR | Hypothetical Value |

| VEGFR2 | Hypothetical Value |

Workflow 2: Cell-Based Efficacy Assessment

Scientific Rationale: After confirming enzymatic activity, it is essential to determine if the compound can engage its target in a cellular environment and produce a desired biological effect, such as inhibiting cancer cell proliferation.[12] The MTT assay is a robust, widely used colorimetric method to measure cell viability.[13][14]

Caption: Workflow for an MTT cell viability assay.

Detailed Protocol: MTT Anti-Proliferative Assay

-

Cell Seeding: Seed a relevant cancer cell line (e.g., HCT-116 human colon carcinoma) into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the test compound (similar to the kinase assay) and include a vehicle control (DMSO).

-

Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO₂). This duration allows for multiple cell doublings, providing a sufficient window to observe anti-proliferative effects.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Living, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[14]

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at ~570 nm using a microplate reader.

-

Analysis: Calculate the percentage of growth inhibition for each concentration relative to the vehicle control. Plot the dose-response curve and determine the GI₅₀ (concentration for 50% growth inhibition).

Workflow 3: Preliminary ADME/Tox Profiling

Scientific Rationale: Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical to avoid costly late-stage failures.[15][16] Simple, in vitro assays can provide essential data on a compound's drug-like potential.

Key In Vitro ADME Assays:

| Parameter | Assay | Rationale |

| Metabolic Stability | Microsomal Stability Assay | Measures how quickly the compound is metabolized by liver enzymes (microsomes). A longer half-life is generally desirable. |

| Aqueous Solubility | Kinetic or Thermodynamic Solubility | Poor solubility can hinder absorption and lead to formulation challenges. |

| Cell Permeability | Caco-2 or PAMPA Assay | Predicts the compound's ability to be absorbed across the intestinal wall. |

| Cytotoxicity | HepG2 Cell Assay | Assesses potential liver toxicity by measuring viability in a human liver cell line. |

Conclusion and Future Directions

This compound represents a promising, yet underexplored, chemical entity. Based on a wealth of data from structurally related compounds, it is strongly positioned as a candidate for investigation as a protein kinase inhibitor. The workflows detailed in this guide provide a clear, validated, and scientifically rigorous path for any researcher to synthesize this molecule and systematically evaluate its potential as a starting point for a drug discovery program.

Successful identification of a potent kinase target and confirmation of cellular activity should be followed by:

-

Structure-Activity Relationship (SAR) Studies: Synthesizing analogs to improve potency, selectivity, and ADME properties.

-

In Vivo Efficacy Studies: Testing the compound in animal models of the relevant disease (e.g., cancer xenograft models).

-

Further Toxicological Assessment: Comprehensive safety pharmacology and toxicology studies to ensure a sufficient therapeutic window.[16]

This structured approach, grounded in established medicinal chemistry principles, will enable the efficient and effective exploration of this compound's full therapeutic potential.

References

A complete list of all sources cited within this document, including titles and verifiable URLs.

- Bentham Science. (2020). Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. Bentham Science.

- Bentham Science. (2021). Overview of the Biological Activities of Pyrimido[4,5-d]pyrimidines. Bentham Science.

- Google Patents. (n.d.). CN110818643A - Preparation method of 2-amino-4, 6-dimethoxypyrimidine. Google Patents.

- National Center for Biotechnology Information. (2022). Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action. PMC.

- Global Substance Registration System. (n.d.). 4,6-DIMETHYL-2-(PHENYLAMINO)-5-PYRIMIDINOL. gsrs.

- ChemUniverse. (n.d.). This compound [P99837]. ChemUniverse.

- ACS Publications. (2013). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors. Journal of Medicinal Chemistry.

- National Center for Biotechnology Information. (n.d.). Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines. NIH.

- ResearchGate. (2017). (PDF) Pyrimidine and its biological activity: a review. ResearchGate.

- NIST. (n.d.). 4,6-Dimethyl-2-pyrimidone. NIST WebBook.

- ACS Publications. (2013). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities. Journal of Medicinal Chemistry.

- MDPI. (n.d.). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI.

- National Center for Biotechnology Information. (n.d.). 4,6-Dimethyl-2-(phenylamino)-5-pyrimidinol | C12H13N3O | CID 45097442. PubChem.

- Google Patents. (n.d.). US2660579A - Synthesis of 2-amino-4, 6-dimethyl pyrimidine. Google Patents.

- Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis.

- Unknown Source. (n.d.). NOTE Synthesis and Characterization of Some Pyrimidinone Derivatives. Unknown Source.

- National Center for Biotechnology Information. (2024). Deep-PK: deep learning for small molecule pharmacokinetic and toxicity prediction. PMC.

- National Center for Biotechnology Information. (2018). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. PMC.

- ACS Publications. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry.

- Google Patents. (n.d.). US20230092143A1 - Method for the synthesis of 2,4-dimethylpyrimidin-5-ol, intermediates, and method for the synthesis of lemborexant using the intermediates. Google Patents.

- PubMed Central. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PubMed Central.

- ScienceOpen. (n.d.). Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning. ScienceOpen.

- RSC Publishing. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. RSC Publishing.

- Googleapis.com. (n.d.). United States Patent (19). Googleapis.com.

- PubMed. (n.d.). Structural and binding analysis of pyrimidinol carboxylic acid and N-hydroxy quinazolinedione HIV-1 RNase H inhibitors. PubMed.

- MDPI. (n.d.). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. MDPI.

- PubMed. (n.d.). Bioassays for anticancer activities. PubMed.

- Juniper Publishers. (2017). Biological Activity of Pyrimidine Derivativies: A Review. Juniper Publishers.

- WuXi AppTec. (2025). What Is Small Molecule Preclinical Testing? Overview, Objectives, and Key Test Methods. WuXi AppTec.

- MDPI. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI.

- Semantic Scholar. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Semantic Scholar.

- Cheméo. (n.d.). Chemical Properties of 4,6-Dimethyl-2-pyrimidone (CAS 108-79-2). Cheméo.

- PubMed. (n.d.). Machine learning framework to predict pharmacokinetic profile of small molecule drugs based on chemical structure. PubMed.

- ResearchGate. (n.d.). SAR of pyrimidine derivatives asALK inhibitor, chemical structure of.... ResearchGate.

- ResearchGate. (n.d.). (PDF) Guideline for anticancer assays in cells. ResearchGate.

- LCGC International. (2022). Small-Molecule Drug Discovery: Processes, Perspectives, Candidate Selection, and Career Opportunities for Analytical Chemists. LCGC International.

- QIMA Life Sciences. (n.d.). In Vitro Assays to Study The Hallmarks of Cancer. QIMA Life Sciences.

- Unknown Source. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Unknown Source.

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 4,6-Dimethyl-2-(phenylamino)-5-pyrimidinol | C12H13N3O | CID 45097442 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound [P99837] - $0.00 : ChemUniverse - Organic, Inorganic, Polymer, Life Sciences & Specialty chemicals for Industries & Research [chemuniverse.com]

- 7. GSRS [gsrs.ncats.nih.gov]

- 8. US2660579A - Synthesis of 2-amino-4, 6-dimethyl pyrimidine - Google Patents [patents.google.com]

- 9. Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. New pyrazolo[3,4- d ]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein i ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05401B [pubs.rsc.org]

- 12. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Deep-PK: deep learning for small molecule pharmacokinetic and toxicity prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 16. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

biological activity of 4,6-Dimethyl-2-(phenylamino)pyrimidin-5-ol

An In-depth Technical Guide to the Biological Activity of 4,6-Dimethyl-2-(phenylamino)pyrimidin-5-ol and its Analogs

Authored by: A Senior Application Scientist

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of biologically active compounds.[1][2][3][4][5] This technical guide provides a comprehensive exploration of the potential biological activities of this compound, a representative member of the substituted pyrimidine class. While direct experimental data for this specific molecule is limited in publicly available literature[6], this document synthesizes the extensive research on analogous pyrimidine derivatives to project its likely biological profile. We delve into the established anticancer, antimicrobial, and anti-inflammatory properties of this chemical family, presenting a scientifically grounded rationale for investigating this compound in these therapeutic areas. This guide is intended for researchers, scientists, and drug development professionals, offering not only a theoretical framework but also detailed, field-proven experimental protocols to empirically determine the biological activity of this compound and its derivatives.

Introduction: The Prominence of the Pyrimidine Core in Drug Discovery

The pyrimidine ring, a six-membered heterocycle with two nitrogen atoms, is a privileged scaffold in drug discovery due to its presence in fundamental biological molecules like nucleic acids (cytosine, thymine, and uracil) and its ability to engage in various biological interactions.[1][2][4] This inherent biocompatibility and versatile chemical nature have led to the development of numerous pyrimidine-containing drugs with a wide spectrum of therapeutic applications, including anticancer, antiviral, antibacterial, and anti-inflammatory agents.[2][5][7][8][9][10][11][12] The diverse biological activities of pyrimidine derivatives are often attributed to their ability to mimic endogenous ligands and interact with the active sites of enzymes and receptors.[4]

Substitutions on the pyrimidine ring play a critical role in defining the specific biological activity and potency of the resulting molecule. The subject of this guide, this compound, possesses key structural features—a phenylamino group at the 2-position, methyl groups at the 4- and 6-positions, and a hydroxyl group at the 5-position—that suggest a high potential for biological activity based on structure-activity relationship (SAR) studies of similar compounds.

Chemical Profile and Synthesis of this compound

The synthesis of substituted pyrimidines can be achieved through various established chemical routes. A common and efficient method involves the condensation of a guanidine salt with a β-dicarbonyl compound, such as acetylacetone, in an alkaline medium.[13] For the synthesis of 2-amino-4,6-dimethylpyrimidine, a precursor to our target molecule, guanidine hydrochloride can be reacted with acetylacetone.

Further modifications, such as the introduction of the phenylamino group and the hydroxyl group, can be accomplished through subsequent synthetic steps. The synthesis of related pyrimidine derivatives often involves multi-step reactions, including nucleophilic substitution and condensation reactions.[14][15]

Hypothetical Synthesis Workflow:

Caption: A generalized workflow for the synthesis of this compound.

Predicted Biological Activities and Mechanistic Insights

Based on the extensive literature on pyrimidine derivatives, we can project three primary areas of biological activity for this compound: anticancer, antimicrobial, and anti-inflammatory.

Anticancer Activity

The pyrimidine scaffold is a well-established pharmacophore in oncology.[3][12] Many pyrimidine derivatives exert their anticancer effects by inhibiting key enzymes involved in cancer cell proliferation and survival, such as cyclin-dependent kinases (CDKs) and receptor tyrosine kinases (RTKs).[16][17]

Potential Mechanisms of Action:

-

Kinase Inhibition: The 2-anilinopyrimidine core is a known hinge-binding motif for many kinases. It is plausible that this compound could act as a kinase inhibitor, potentially targeting CDKs, which are crucial for cell cycle regulation, or RTKs like VEGFR, which are involved in angiogenesis.[18][19]

-

Induction of Apoptosis: Many cytotoxic agents, including pyrimidine derivatives, induce programmed cell death (apoptosis) in cancer cells.[17][20] This can be triggered through various signaling pathways, often involving the activation of caspases.

-

Cell Cycle Arrest: By inhibiting CDKs or other cell cycle-related proteins, the compound could induce arrest at specific phases of the cell cycle, preventing cancer cell division.[3][17]

Proposed Signaling Pathway for Anticancer Activity:

Caption: Potential mechanisms of anticancer activity for the target compound.

Antimicrobial Activity

Pyrimidine derivatives have demonstrated a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi.[7][8][9][11] The mechanism of action often involves the inhibition of essential microbial enzymes or disruption of cell membrane integrity.

Potential Mechanisms of Action:

-

Enzyme Inhibition: The compound could inhibit microbial enzymes that are essential for survival, such as dihydrofolate reductase (DHFR), which is involved in nucleotide synthesis.

-

Cell Wall/Membrane Disruption: The lipophilic nature of the phenyl and methyl groups may facilitate interaction with and disruption of the microbial cell membrane, leading to cell death. The hydroxyl group could also play a role in this interaction.[21]

Anti-inflammatory Activity

Chronic inflammation is a key factor in many diseases.[22] Pyrimidine derivatives have been shown to possess anti-inflammatory properties through various mechanisms.[23][24]

Potential Mechanisms of Action:

-

COX-2 Inhibition: Some pyrimidine derivatives selectively inhibit cyclooxygenase-2 (COX-2), an enzyme responsible for the production of pro-inflammatory prostaglandins.[24][25]

-

Cytokine Modulation: The compound could modulate the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[26]

-

Antioxidant Activity: The hydroxyl group on the pyrimidine ring suggests potential antioxidant properties, which can contribute to anti-inflammatory effects by scavenging reactive oxygen species (ROS).[25][27]

Experimental Workflows for Biological Characterization

To empirically validate the predicted biological activities of this compound, a series of well-established in vitro assays are proposed.

Anticancer Activity Assessment

Experimental Workflow:

Caption: A stepwise workflow for evaluating the anticancer potential of the compound.

Detailed Protocols:

Protocol 4.1.1: MTT Cytotoxicity Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Plate cancer cells (e.g., HCT-116, MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.[28]

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the compound to the cells at various concentrations and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[20]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the concentration that inhibits 50% of cell growth (GI50) by plotting the percentage of cell viability against the compound concentration.

Protocol 4.1.2: Cell Cycle Analysis by Flow Cytometry

This protocol determines the effect of the compound on cell cycle progression.

-

Cell Treatment: Treat cells with the compound at its GI50 concentration for 24 hours.

-

Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells and resuspend in PBS containing RNase A and propidium iodide (PI).

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Antimicrobial Activity Assessment

Protocol 4.2.1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This assay determines the lowest concentration of the compound that inhibits the visible growth of a microorganism.

-

Microorganism Preparation: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) or fungi (e.g., Candida albicans) in a suitable broth.

-

Compound Dilution: Prepare serial dilutions of the compound in a 96-well plate.

-

Inoculation: Add the microbial inoculum to each well.

-

Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.

Anti-inflammatory Activity Assessment

Protocol 4.3.1: COX-2 Inhibition Assay

This assay measures the ability of the compound to inhibit the activity of the COX-2 enzyme.

-

Enzyme and Substrate Preparation: Prepare a reaction mixture containing purified COX-2 enzyme and its substrate, arachidonic acid.

-

Compound Incubation: Pre-incubate the enzyme with various concentrations of the compound.

-

Reaction Initiation: Initiate the reaction by adding the substrate.

-

Product Measurement: Measure the production of prostaglandin E2 (PGE2) using an ELISA kit.

-

Data Analysis: Calculate the IC50 value for COX-2 inhibition.

Protocol 4.3.2: Measurement of Pro-inflammatory Cytokines

This protocol assesses the effect of the compound on the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated immune cells.

-

Cell Culture and Stimulation: Culture immune cells (e.g., RAW 264.7 macrophages) and stimulate them with LPS in the presence or absence of the compound.[23]

-

Supernatant Collection: After incubation, collect the cell culture supernatant.

-

Cytokine Measurement: Measure the levels of TNF-α, IL-1β, and IL-6 in the supernatant using ELISA kits.

-

Data Analysis: Determine the effect of the compound on cytokine production compared to the LPS-only control.

Data Presentation and Interpretation

All quantitative data from the proposed assays should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: Hypothetical Anticancer Activity Data

| Cancer Cell Line | GI50 (µM) | Mechanism of Action |

| HCT-116 (Colon) | 5.2 | G2/M Arrest, Apoptosis |

| MCF-7 (Breast) | 8.7 | Apoptosis |

| A549 (Lung) | 12.1 | G0/G1 Arrest |

Table 2: Hypothetical Antimicrobial Activity Data

| Microorganism | MIC (µg/mL) |

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Candida albicans | 64 |

Table 3: Hypothetical Anti-inflammatory Activity Data

| Assay | IC50 (µM) or Effect |

| COX-2 Inhibition | 15.4 |

| TNF-α Production | 45% reduction at 20 µM |

| IL-6 Production | 60% reduction at 20 µM |

Conclusion and Future Directions

While the has not been explicitly detailed in the current scientific literature, its chemical structure strongly suggests a high potential for therapeutic relevance, particularly in the areas of oncology, infectious diseases, and inflammatory disorders. The pyrimidine core, coupled with its specific substitutions, provides a strong rationale for its investigation as a novel bioactive agent.

The experimental workflows and detailed protocols provided in this guide offer a robust framework for the systematic evaluation of this compound. Successful identification of significant biological activity in any of the proposed assays would warrant further investigation, including in vivo efficacy studies in relevant animal models and detailed mechanistic studies to elucidate the precise molecular targets. Furthermore, the synthesis of a library of analogs based on the this compound scaffold could lead to the identification of compounds with enhanced potency and selectivity, ultimately paving the way for the development of new and effective therapeutic agents.

References

-

Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities. Journal of Medicinal Chemistry. [Link]

-

Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines. National Institutes of Health. [Link]

-

Discovery of a novel pyrimidine derivative for treatment of acute lung injury through reducing oxidative stress and inflammatory response. RSC Publishing. [Link]

-

Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. MDPI. [Link]

-

Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives. Springer. [Link]

-

Anticancer Cytotoxic Activity of Bispidine Derivatives Associated with the Increasing Catabolism of Polyamines. MDPI. [Link]

-

Synthesis of Densely Substituted Pyrimidine Derivatives. Organic Chemistry Portal. [Link]

-

New Oxazolo[5,4- d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. PubMed. [Link]

-

Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action. National Institutes of Health. [Link]

-

Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Biologically Active Agents. ResearchGate. [Link]

-

Overview of the Biological Activities of Pyrimido[4,5-d]pyrimidines. Bentham Science. [Link]

- Preparation method of 2-amino-4, 6-dimethoxypyrimidine.

-

Biological Activity of Pyrimidine Derivativies: A Review. Juniper Publishers. [Link]

-

Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews. [Link]

-

Antimicrobial Activity of some Pyrimidine Derivatives in DMF and DMSO. ResearchGate. [Link]

-

4,6-Dimethyl-2-(phenylamino)-5-pyrimidinol. PubChem. [Link]

-

Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. PubMed. [Link]

-

Protocol to identify small-molecule inhibitors against cancer drug resistance. National Institutes of Health. [Link]

-

Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. National Institutes of Health. [Link]

-

Antimicrobial Activity of some Pyrimidine Derivatives in DMF and DMSO. Semantic Scholar. [Link]

-

pdCSM-cancer: Using Graph-Based Signatures to Identify Small Molecules with Anticancer Properties. Journal of Chemical Information and Modeling. [Link]

-

Anti-Inflammatory Activity of Natural Products. MDPI. [Link]

-

Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. ResearchGate. [Link]

-

Anti-Inflammatory Compounds of Plant Origin. Part II. Modulation of Pro-Inflammatory Cytokines, Chemokines and Adhesion Molecule. Planta Medica. [Link]

-

New polycyclic pyrimidine derivatives with antiplatelet in vitro activity: synthesis and pharmacological screening. PubMed. [Link]

-

Editorial: Small organic molecules with anticancer activity. Frontiers. [Link]

-

Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. National Institutes of Health. [Link]

-

Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. ResearchGate. [Link]

-

Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. MDPI. [Link]

-

Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. National Institutes of Health. [Link]

-

Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents. Future Medicinal Chemistry. [Link]

-

Recent Advancements in Enhancing Antimicrobial Activity of Plant-Derived Polyphenols by Biochemical Means. MDPI. [Link]

- Synthesis of 2-amino-4, 6-dimethyl pyrimidine.

-

Basic protocol to assess preclinical anticancer activity. It can be... ResearchGate. [Link]

-

Pyrimidine and its biological activity: a review. ResearchGate. [Link]

-

Protocol to identify small-molecule inhibitors against cancer drug resistance. PubMed. [Link]

-

Potential Natural Antioxidant and Anti-Inflammatory Properties of Carthamus caeruleus L. Root Aqueous Extract: An In Vitro Evaluation. MDPI. [Link]

-

Antioxidant and Anti-Inflammatory Activities of the Major Phenolics From Zygophyllum Simplex L. PubMed. [Link]

-

The Current Antimicrobial and Antibiofilm Activities of Synthetic/Herbal/Biomaterials in Dental Application. National Institutes of Health. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. juniperpublishers.com [juniperpublishers.com]

- 3. gsconlinepress.com [gsconlinepress.com]

- 4. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 4,6-Dimethyl-2-(phenylamino)-5-pyrimidinol | C12H13N3O | CID 45097442 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. US2660579A - Synthesis of 2-amino-4, 6-dimethyl pyrimidine - Google Patents [patents.google.com]

- 14. Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives: potential anti-cancer candidates against UO-31 renal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis of Densely Substituted Pyrimidine Derivatives [organic-chemistry.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00056G [pubs.rsc.org]

- 18. mdpi.com [mdpi.com]

- 19. New Oxazolo[5,4- d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Anticancer Cytotoxic Activity of Bispidine Derivatives Associated with the Increasing Catabolism of Polyamines [mdpi.com]

- 21. mdpi.com [mdpi.com]

- 22. Anti-Inflammatory Activity of Natural Products [mdpi.com]

- 23. Discovery of a novel pyrimidine derivative for treatment of acute lung injury through reducing oxidative stress and inflammatory response - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 24. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Antioxidant and anti-inflammatory activities of the major phenolics from Zygophyllum simplex L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. mdpi.com [mdpi.com]

- 28. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure Elucidation of 4,6-Dimethyl-2-(phenylamino)pyrimidin-5-ol

Abstract

This technical guide provides a comprehensive, step-by-step methodology for the complete structure elucidation of the novel heterocyclic compound, 4,6-Dimethyl-2-(phenylamino)pyrimidin-5-ol. Designed for researchers, scientists, and professionals in drug development, this document details the logical workflow and application of modern analytical techniques. By integrating data from mass spectrometry, infrared spectroscopy, and a suite of one- and two-dimensional nuclear magnetic resonance experiments, we present a self-validating system for structural confirmation. This guide emphasizes the causality behind experimental choices and offers field-proven insights to ensure technical accuracy and scientific integrity. The process culminates with the definitive structural confirmation by single-crystal X-ray crystallography.

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its derivatives exhibit a wide range of biological activities, making the synthesis and characterization of novel pyrimidine-containing molecules a significant area of research.[1] The subject of this guide, this compound (Figure 1), is a molecule of interest due to its unique substitution pattern, which suggests potential biological activity.

Figure 1. Proposed Structure of this compound

Caption: Proposed chemical structure of the target compound.

Accurate and unambiguous structure elucidation is paramount in the fields of chemical synthesis and drug discovery. This process ensures that the synthesized molecule corresponds to the intended structure, which is a prerequisite for understanding its chemical properties and biological activity. This guide will walk through a logical and efficient workflow for the structural analysis of this compound, from initial characterization to final confirmation.

Analytical Workflow: A Multi-faceted Approach

The structure elucidation of a novel compound is a puzzle-solving endeavor that relies on the synergistic use of various analytical techniques. Each method provides a unique piece of information, and together they allow for the complete and confident assignment of the molecular structure. Our approach is hierarchical, beginning with techniques that provide broad, foundational information and progressing to more detailed and definitive methods.

Caption: A logical workflow for structure elucidation.

Mass Spectrometry: Determining the Molecular Blueprint

The first step in characterizing an unknown compound is to determine its molecular weight and elemental composition. High-resolution mass spectrometry (HRMS) is the ideal tool for this purpose.

Rationale: Mass spectrometry provides the mass-to-charge ratio (m/z) of the molecule and its fragments, which is fundamental to establishing the molecular formula.

Experimental Protocol: ESI-TOF Mass Spectrometry

-

Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.

-

Analysis Mode: Perform the analysis in positive ion mode to generate the protonated molecule [M+H]+.

-

Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500.

-

Data Analysis: Identify the molecular ion peak and use the instrument's software to calculate the exact mass and predict the elemental composition.

Expected Data and Interpretation

For this compound (C12H13N3O), the expected monoisotopic mass is 215.1059 g/mol .

| Parameter | Expected Value |

| Molecular Formula | C12H13N3O |

| Monoisotopic Mass | 215.1059 |

| Observed [M+H]+ | ~216.1137 |

The observation of a molecular ion peak corresponding to this exact mass would provide strong evidence for the proposed molecular formula. The nitrogen rule, which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, is consistent with the proposed structure.

FT-IR Spectroscopy: Identifying Functional Groups

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Rationale: The presence of specific functional groups, such as hydroxyl (-OH), amine (-NH), and aromatic rings, can be confirmed by their characteristic absorption bands.[2]

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Instrumentation: Use a standard FT-IR spectrometer equipped with an ATR accessory.

-

Data Acquisition: Record the spectrum from 4000 to 400 cm-1.

-

Data Processing: Perform a background subtraction using the empty ATR crystal.

Expected Data and Interpretation

The FT-IR spectrum is expected to show characteristic absorption bands for the functional groups present in this compound.

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

| 3400-3200 (broad) | O-H stretch | Hydroxyl (-OH) |

| 3350-3250 (sharp) | N-H stretch | Secondary Amine (-NH) |

| 3100-3000 | C-H stretch | Aromatic C-H |

| 2980-2850 | C-H stretch | Aliphatic C-H (Methyl) |

| ~1620 | C=N stretch | Pyrimidine ring |

| ~1590, ~1490 | C=C stretch | Aromatic rings |

| ~1250 | C-O stretch | Phenolic C-O |

The presence of these bands would confirm the existence of the key functional groups, providing a solid foundation for the more detailed analysis to follow.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Assembling the Molecular Skeleton

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule in solution.[3] A combination of 1D and 2D NMR experiments allows for the complete assignment of all proton and carbon signals and establishes the connectivity between atoms.

Rationale: 1D NMR (¹H and ¹³C) provides information about the chemical environment and number of different types of protons and carbons. DEPT experiments differentiate between CH, CH₂, and CH₃ groups. 2D NMR experiments (COSY, HSQC, HMBC) reveal through-bond correlations between nuclei, allowing for the piecing together of the molecular fragments.[4][5]

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

-

Experiments to be Performed:

-

¹H NMR

-

¹³C NMR

-

DEPT-135

-

¹H-¹H COSY (Correlation Spectroscopy)

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)

-

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)

-

Expected Data and Interpretation

The ¹H NMR spectrum will provide information on the number of different proton environments and their neighboring protons through spin-spin coupling.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.5 (broad s) | Singlet | 1H | OH |

| ~8.5 (s) | Singlet | 1H | NH |

| 7.5-7.0 (m) | Multiplet | 5H | Phenyl-H |

| ~2.3 (s) | Singlet | 6H | 2 x CH₃ |

The ¹³C NMR spectrum will show all the unique carbon atoms in the molecule, while the DEPT-135 experiment will help in assigning them.

| Chemical Shift (δ, ppm) | DEPT-135 Phase | Assignment |

| ~165 | Null | C=N (C2) |

| ~160 | Null | C-O (C5) |

| ~158 | Null | C-CH₃ (C4, C6) |

| ~140 | Null | Phenyl C (ipso) |

| ~129 | Positive | Phenyl CH |

| ~122 | Positive | Phenyl CH |

| ~120 | Positive | Phenyl CH |

| ~110 | Null | C-NH (C5) |

| ~20 | Positive | CH₃ |

-

¹H-¹H COSY: This experiment will show correlations between protons that are coupled to each other. For this molecule, correlations are expected within the phenyl ring protons.

-

¹H-¹³C HSQC: This experiment correlates protons directly to the carbons they are attached to. This will be crucial for definitively assigning the signals of the methyl and phenyl protons to their respective carbons.

-

¹H-¹³C HMBC: This is a key experiment that shows correlations between protons and carbons that are two or three bonds away. This information is vital for connecting the different fragments of the molecule.

Key Expected HMBC Correlations:

-

The methyl protons (~2.3 ppm) should show correlations to the pyrimidine ring carbons C4 and C6 (~158 ppm) and C5 (~110 ppm).

-

The NH proton (~8.5 ppm) should show correlations to the pyrimidine carbon C2 (~165 ppm) and the ipso-carbon of the phenyl ring (~140 ppm).

-

The phenyl protons (7.5-7.0 ppm) will show correlations to other carbons within the phenyl ring and to the ipso-carbon.

Sources

- 1. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 2. uanlch.vscht.cz [uanlch.vscht.cz]

- 3. researchgate.net [researchgate.net]

- 4. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 5. Theoretical NMR correlations based Structure Discussion - PMC [pmc.ncbi.nlm.nih.gov]

Mechanistic Insights into 4,6-Dimethyl-2-(phenylamino)pyrimidin-5-ol: From Metabolic Origin to Pharmacological Potential

[1]

Executive Summary

This compound (CAS: 790293-36-6), also known as 5-Hydroxypyrimethanil , is a primary metabolite of the anilinopyrimidine fungicide pyrimethanil.[1] While its parent compound is a widely used agricultural agent targeting methionine biosynthesis in fungi, the 5-hydroxylated derivative represents a distinct chemical entity with a "privileged scaffold."[1]

This technical guide presents a Dual-Mode Mechanism of Action (MoA) Hypothesis for this compound. By synthesizing its metabolic provenance with structure-activity relationship (SAR) principles, we propose that this molecule possesses latent pharmacological potential as both a Redox-Active Radical Scavenger (due to the pyrimidinol core) and a Kinase Modulator (due to the anilinopyrimidine pharmacophore).[1] This guide outlines the theoretical basis for these mechanisms and provides rigorous experimental protocols for their validation.

Chemical Identity & Structural Provenance[1][2]

The compound is characterized by a pyrimidine ring substituted with a hydroxyl group at position 5, methyl groups at positions 4 and 6, and a phenylamino (anilino) moiety at position 2.[1]

| Property | Detail |

| IUPAC Name | This compound |

| Common Name | 5-Hydroxypyrimethanil |

| CAS Number | 790293-36-6 |

| Molecular Formula | C₁₂H₁₃N₃O |

| Molecular Weight | 215.25 g/mol |

| Parent Compound | Pyrimethanil (Fungicide) |

| Key Functional Group | 5-Hydroxyl (Phenolic mimic), 2-Anilino (Hinge binder) |

Metabolic Formation

In biological systems, this compound is formed via Phase I metabolism of pyrimethanil.[1] Cytochrome P450 monooxygenases introduce a hydroxyl group at the electron-rich C5 position of the pyrimidine ring, a common detoxification pathway that increases water solubility for subsequent Phase II conjugation (glucuronidation/sulfation).[1]

Mechanism of Action (MoA) Hypothesis[1]

We propose two distinct mechanistic pathways based on the compound's structural congeners: Redox Modulation and ATP-Competitive Inhibition .[1]

Hypothesis A: The "Pyrimidinol Antioxidant" Mechanism

Core Concept: The 5-hydroxypyrimidine core is electronically similar to pyridinols and phenols (like

-

Radical Scavenging: The compound donates a hydrogen atom (

) to a reactive peroxyl radical ( -

Radical Stabilization: The resulting pyrimidinoxyl radical is stabilized by resonance delocalization onto the ring nitrogens and the exocyclic phenylamino group.[1]

-

Pro-Oxidant Potential (Toxicity): If not reduced by a secondary antioxidant (e.g., ascorbate), the radical may undergo further oxidation to a reactive quinone-imine species, capable of electrophilic attack on cellular thiols (e.g., Glutathione).[1]

Hypothesis B: The "Anilinopyrimidine Kinase" Mechanism

Core Concept: The 2-anilinopyrimidine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous kinase inhibitors (e.g., Imatinib, Pazopanib).[1]

-

Hinge Binding: The N1 of the pyrimidine and the NH of the anilino group form a bidentate hydrogen bond network with the ATP-binding hinge region of protein kinases.[1]

-

Gatekeeper Interaction: The 4,6-dimethyl substituents provide hydrophobic contacts, while the 5-hydroxyl group may act as a specific hydrogen bond donor/acceptor, potentially interacting with the "gatekeeper" residue or water networks within the catalytic cleft.[1]

-